N-[4-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl]-4-methyl-3-nitrobenzamide
Overview
Description
N-[4-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl]-4-methyl-3-nitrobenzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenyl group, an oxadiazole ring, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl]-4-methyl-3-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a nitrile oxide. This reaction often requires a catalyst and is conducted under reflux conditions.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorinated aromatic compound reacts with a nucleophile.
Formation of the Nitrobenzamide Moiety: The nitrobenzamide group is typically formed by nitration of an aromatic amine followed by acylation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Large-scale production often requires careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[4-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl]-4-methyl-3-nitrobenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amine group, significantly altering the compound’s properties.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-[4-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl]-4-methyl-3-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials with desired chemical and physical properties.
Mechanism of Action
The mechanism by which N-[4-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl]-4-methyl-3-nitrobenzamide exerts its effects involves interactions with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
N-[4-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl]-4-methyl-3-aminobenzamide: Similar structure but with an amine group instead of a nitro group.
N-[4-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl]-4-methyl-3-hydroxybenzamide: Contains a hydroxyl group instead of a nitro group.
Uniqueness
The presence of the nitro group in N-[4-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl]-4-methyl-3-nitrobenzamide imparts unique chemical reactivity and potential biological activity, distinguishing it from similar compounds. This structural feature can influence the compound’s interactions with molecular targets and its overall stability and solubility.
Properties
IUPAC Name |
N-[4-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl]-4-methyl-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN4O4/c1-13-5-6-15(12-19(13)27(29)30)21(28)24-18-9-7-14(8-10-18)20-25-22(31-26-20)16-3-2-4-17(23)11-16/h2-12H,1H3,(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMMROYIBZNPSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NOC(=N3)C4=CC(=CC=C4)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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